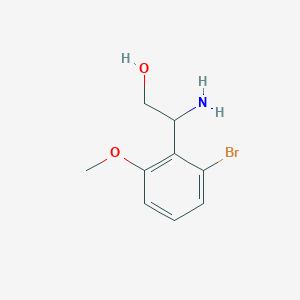
2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO2 and a molecular weight of 246.1 g/mol . This compound is characterized by the presence of an amino group, a bromo substituent, and a methoxy group attached to a phenyl ring, along with an ethan-1-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the bromination of 2-methoxyphenylacetic acid followed by amination and reduction steps. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 2-amino-2-(2-methoxyphenyl)ethan-1-ol.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted phenyl ethanols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and bromo groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol: Similar structure with a chloro substituent instead of bromo.
2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol: Similar structure with the methoxy group at the 4-position instead of the 6-position.
2-Amino-2-(2-bromo-6-hydroxyphenyl)ethan-1-ol: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-6-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3 |
InChI Key |
CZEVQFURMFATFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















